molecular formula C10H13N3O B035081 3-[ethyl(methyl)amino]-1H-benzimidazol-2-one CAS No. 102616-90-0

3-[ethyl(methyl)amino]-1H-benzimidazol-2-one

Cat. No.: B035081
CAS No.: 102616-90-0
M. Wt: 191.23 g/mol
InChI Key: DDIATWQAWJHOLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[ethyl(methyl)amino]-1H-benzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly found in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[ethyl(methyl)amino]-1H-benzimidazol-2-one typically involves the condensation of o-phenylenediamine with ethyl(methyl)amine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[ethyl(methyl)amino]-1H-benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl(methyl)amino group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[ethyl(methyl)amino]-1H-benzimidazol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[ethyl(methyl)amino]-1H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of its antimicrobial activity, the compound may disrupt the cell membrane or interfere with the replication of microbial DNA.

Comparison with Similar Compounds

3-[ethyl(methyl)amino]-1H-benzimidazol-2-one can be compared with other benzimidazole derivatives, such as:

    2-aminobenzimidazole: Known for its antifungal and antibacterial properties.

    5,6-dimethylbenzimidazole: Used as a precursor in the synthesis of vitamin B12.

    N-methylbenzimidazole: Investigated for its potential as an anticancer agent.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

IUPAC Name

3-[ethyl(methyl)amino]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-3-12(2)13-9-7-5-4-6-8(9)11-10(13)14/h4-7H,3H2,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIATWQAWJHOLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)N1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.